molecular formula C18H21Cl2NO7S B12424431 Ethacrynic acid mercapturate-d3

Ethacrynic acid mercapturate-d3

Cat. No.: B12424431
M. Wt: 469.3 g/mol
InChI Key: FFUBZDLDJQLBLZ-FADIXKRPSA-N
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Description

Ethacrynic acid mercapturate-d3 is a deuterium-labeled derivative of ethacrynic acid mercapturate, which is a metabolite of ethacrynic acid. Ethacrynic acid is a loop diuretic used to treat edema and hypertension. The mercapturate form is formed in the liver and excreted in the urine. The deuterium labeling in this compound is used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethacrynic acid mercapturate-d3 involves the reaction of ethacrynic acid with deuterated mercapturic acid. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethacrynic acid mercapturate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethacrynic acid mercapturate-d3 has several scientific research applications, including:

    Proteomics: Used as a biochemical tool to study protein interactions and modifications.

    Metabolomics: Helps in the identification and quantification of metabolites in biological samples.

    Pharmacokinetics: Used to study the metabolism and excretion of ethacrynic acid in the body.

    Drug Development: Assists in the development of new diuretic drugs and their derivatives

Mechanism of Action

Ethacrynic acid mercapturate-d3 exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions primarily in the ascending limb of the loop of Henle. This inhibition leads to increased excretion of these ions, resulting in increased urinary output and reduction in extracellular fluid. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Uniqueness: Ethacrynic acid mercapturate-d3 is unique due to its deuterium labeling, which allows for more accurate and detailed research studies. The labeling provides a distinct advantage in tracking the compound’s metabolism and interactions in biological systems .

Properties

Molecular Formula

C18H21Cl2NO7S

Molecular Weight

469.3 g/mol

IUPAC Name

(2R)-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m0/s1/i2D3

InChI Key

FFUBZDLDJQLBLZ-FADIXKRPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)O

Canonical SMILES

CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Origin of Product

United States

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